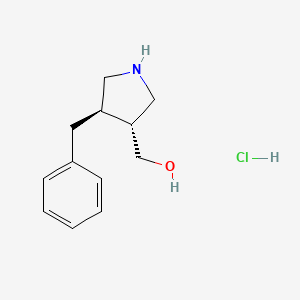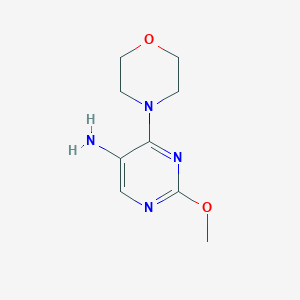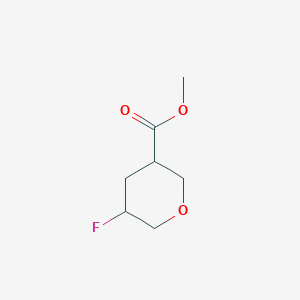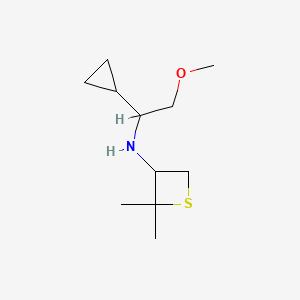
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine is a synthetic compound with a unique structure that includes a cyclopropyl group, a methoxyethyl group, and a dimethylthietan amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyethyl intermediates. These intermediates are then reacted with a thietan amine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine include:
- N-(1-Cyclopropyl-2-methoxyethyl)-2-methyl-2,3-dihydroindole-1-carboxamide
- N-(1-Cyclopropyl-2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
- 1-(1-Cyclopropyl-2-methoxyethyl)-1-propylthiourea
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H21NOS |
|---|---|
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-11(2)10(7-14-11)12-9(6-13-3)8-4-5-8/h8-10,12H,4-7H2,1-3H3 |
Clé InChI |
WJLJBAQBJJZNEE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC(COC)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


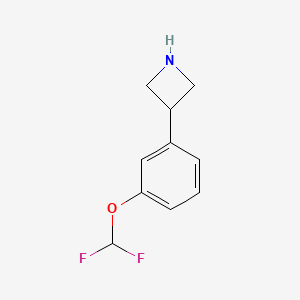
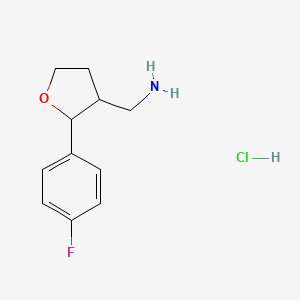
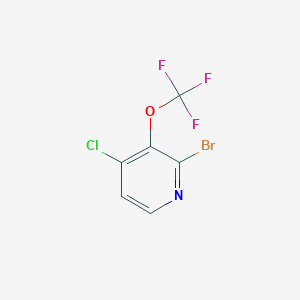
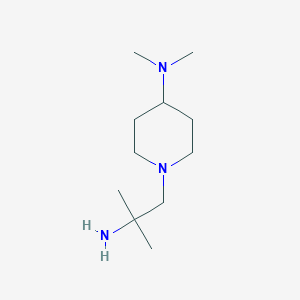


![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)

